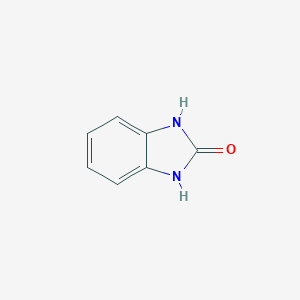

2-Hydroxybenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 178108. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILNNFMWIMZVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060642 | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-16-7 | |

| Record name | 2-Benzimidazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Pathways of 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 2-hydroxybenzimidazole, a crucial heterocyclic scaffold in medicinal chemistry. This document details established synthetic routes, provides comparative quantitative data, and outlines detailed experimental protocols. Furthermore, it explores the role of this compound derivatives in relevant biological pathways, offering insights for drug discovery and development.

Core Synthesis of this compound: The Reaction of o-Phenylenediamine (B120857) and Urea (B33335)

The most common and economically viable method for the industrial-scale synthesis of this compound is the condensation reaction between o-phenylenediamine and urea. This reaction proceeds via a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization.

Reaction Pathway and Mechanism

The reaction is typically carried out at elevated temperatures, often in the presence of an acid catalyst. The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination of Ammonia (B1221849): A proton transfer occurs, followed by the elimination of an ammonia molecule, to yield the N-(2-aminophenyl)urea intermediate.

-

Intramolecular Cyclization: The second amino group of the N-(2-aminophenyl)urea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the urea moiety.

-

Elimination of Water: Subsequent elimination of a water molecule leads to the formation of the stable, aromatic this compound ring system.

Experimental Protocols

Several variations of this synthesis have been reported, with differences in solvents, catalysts, and reaction conditions. Below are two representative protocols.

Protocol 1: Acid-Catalyzed Synthesis in Xylene

This method utilizes hydrochloric acid as a catalyst and xylene as a high-boiling solvent.

-

Materials:

-

o-Phenylenediamine (0.6 mol)

-

Urea (0.6 mol)

-

Hydrochloric acid (0.5 mol)

-

Xylene (50 mL)

-

Sodium hydroxide (B78521) (0.75 mol)

-

Water

-

-

Procedure:

-

Charge a four-necked flask with o-phenylenediamine, hydrochloric acid, urea, and xylene.

-

Heat the mixture to 140-150°C for 5 hours, distilling off the water that is formed.

-

In a separate flask, prepare a solution of sodium hydroxide in water.

-

Add the reaction product to the sodium hydroxide solution and stir at 80°C for 15 hours.

-

Filter the hot mixture and cool the filtrate to induce precipitation.

-

Collect the precipitate by filtration and wash with water to obtain this compound.[1]

-

Protocol 2: Solvent-Free Acid-Protected Condensation

This improved method avoids the use of toxic solvents like xylene, making it a greener alternative.[2]

-

Materials:

-

o-Phenylenediamine

-

Hydrochloric acid (36-38%)

-

Urea

-

Sodium hydroxide solution (30%)

-

Water

-

-

Procedure:

-

Add o-phenylenediamine and hydrochloric acid to a reaction kettle and mix.

-

Stir and remove water under reduced pressure.

-

Add urea and heat the mixture to 140-150°C for 4 hours.

-

After the reaction, add water to the reaction liquid.

-

Adjust the pH of the solution to 7-8 using a 30% sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry under reduced pressure to obtain white solid this compound.[2]

-

Quantitative Data Comparison

The following table summarizes the quantitative data from various reported syntheses of this compound from o-phenylenediamine and urea.

| Reference | Molar Ratio (o-Phenylenediamine:Urea) | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| PrepChem[1] | 1:1 | HCl / Xylene | 140-150 | 5 | 66.6 | Not Reported |

| CN102775355A[2] | 1:1.1 | HCl / Solvent-Free | 140-150 | 4 | 85.0 | 99.10 |

| CN102775355A[2] | 1:1.1 | HCl / Solvent-Free | 140-150 | 4 | 86.5 | 99.15 |

| CN102775355A[2] | 1:1.1 | HCl / Solvent-Free | 140-150 | 4 | 86.0 | 99.25 |

| CN102775355A[2] | 1:1.1 | HCl / Solvent-Free | 140-150 | 4 | 86.3 | 99.22 |

Alternative Synthesis Routes

While the reaction with urea is predominant, other carbonyl compounds and their derivatives can also be employed for the synthesis of this compound.

Reaction with Phosgene Derivatives

Phosgene or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can react with o-phenylenediamine to form this compound. This method is often used for smaller-scale laboratory syntheses.

Protocol 3: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

-

Materials:

-

o-Phenylenediamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve o-phenylenediamine in THF.

-

Add a solution of CDI in THF dropwise to the o-phenylenediamine solution.

-

The reaction proceeds, often at room temperature, to form this compound and imidazole (B134444) as a byproduct.

-

The product can be isolated by removing the solvent and purifying by crystallization or chromatography.

-

Role in Drug Development: Signaling Pathways

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown significant potential as antifungal and anti-inflammatory drugs.

Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

Certain benzimidazole (B57391) derivatives exhibit potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. A key enzyme in this pathway is lanosterol (B1674476) 14α-demethylase (Erg11p), a cytochrome P450 enzyme.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Derivatives of this compound have been investigated as selective COX-2 inhibitors, which may offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Generalized Experimental Workflow

The synthesis and purification of this compound from o-phenylenediamine and a carbonyl source generally follows a consistent workflow, which is adaptable to various specific protocols.

This guide provides a foundational understanding of the synthesis and potential applications of this compound. The presented data and protocols are intended to aid researchers in the efficient synthesis and further development of novel therapeutics based on this versatile scaffold.

References

Tautomeric Forms of 2-Hydroxybenzimidazole in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzimidazole, a key heterocyclic scaffold in medicinal chemistry, exhibits prototropic tautomerism, existing in equilibrium between its enol and keto forms. The position of this equilibrium is profoundly influenced by the surrounding solvent environment, which in turn dictates the molecule's physicochemical properties, reactivity, and biological activity. A comprehensive understanding of this tautomeric interplay is therefore critical for the rational design and development of benzimidazole-based therapeutic agents. This technical guide provides a detailed overview of the tautomeric behavior of this compound in various solvents, supported by quantitative data, in-depth experimental protocols, and logical workflow visualizations.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (1,3-dihydro-2H-benzimidazol-2-one). This equilibrium is a result of proton migration between the oxygen and nitrogen atoms of the imidazole (B134444) ring. The relative stability of these tautomers is governed by factors such as intramolecular hydrogen bonding, resonance stabilization, and intermolecular interactions with solvent molecules.

Theoretical studies, including AM1 and PM3 calculations, have shown that in the aqueous phase, the keto and 3H-enol forms are generally favored for substituted this compound derivatives[1][2]. The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor play a crucial role in shifting the equilibrium towards one tautomer over the other.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the tautomeric forms of this compound can be quantitatively assessed using spectroscopic and computational methods. The tautomeric equilibrium constant (KT) provides a measure of the relative concentrations of the two forms at equilibrium.

-

KT = [Keto] / [Enol]

Computational studies have provided insights into the relative stabilities and equilibrium constants of this compound tautomers in the aqueous phase. The following table summarizes calculated tautomeric equilibrium constants for the parent compound and some of its derivatives.

| Tautomeric Equilibrium | Calculation Method | ΔG (kcal/mol) | KT |

| This compound | |||

| 1H-enol ⇌ 3H-enol | AM1 | -0.37 | 1.86 |

| PM3 | -0.64 | 0.233 | |

| 1H-keto ⇌ 1H-enol | AM1 | -15.02 | 9.18 x 1010 |

| PM3 | -9.54 | 1.34 x 106 | |

| 3H-keto ⇌ 3H-enol | AM1 | -15.84 | 4.51 x 1011 |

| PM3 | -11.76 | 4.48 x 108 | |

| 5(6)-Nitro-2-hydroxybenzimidazole | |||

| 1H-enol ⇌ 3H-enol | AM1 | -0.99 | 5.325 |

| PM3 | 0.64 | 0.340 | |

| 1H-keto ⇌ 1H-enol | AM1 | -13.33 | 6.43 x 109 |

| PM3 | -9.65 | 1.26 x 107 | |

| 3H-keto ⇌ 3H-enol | AM1 | -9.43 | 8.67 x 106 |

| PM3 | -7.82 | 5.69 x 105 | |

| 4(7)-Chloro-2-hydroxybenzimidazole | |||

| 1H-enol ⇌ 3H-enol | AM1 | 0.37 | 0.534 |

| PM3 | 2.13 | 2.71 x 10-2 | |

| 1H-keto ⇌ 1H-enol | AM1 | -14.38 | 3.82 x 1010 |

| PM3 | -11.28 | 2.00 x 108 | |

| 3H-keto ⇌ 3H-enol | AM1 | -14.47 | 4.45 x 1010 |

| PM3 | -13.41 | 1.12 x 1010 |

Data extracted from theoretical studies on substituted 2-hydroxybenzimidazoles in the aqueous phase[1].

Experimental Protocols for Tautomerism Studies

The study of tautomerism in this compound relies on a combination of spectroscopic and computational techniques.

Synthesis of this compound

A common synthetic route involves the condensation of o-phenylenediamine (B120857) with urea (B33335).

Procedure:

-

Combine o-phenylenediamine (0.6 mol), hydrochloric acid (0.5 mol), urea (0.6 mol), and xylene (50 ml) in a four-necked flask.

-

Heat the mixture to 140-150 °C for 5 hours, distilling off the water that forms.

-

Transfer the reaction product to a separate flask containing sodium hydroxide (B78521) (0.75 mol) in 600 ml of water.

-

Stir the resulting mixture at 80 °C for 15 hours.

-

Filter the hot mixture and cool the filtrate to induce precipitation.

-

Collect the precipitate by filtration and wash with water to obtain this compound[3].

An alternative, more environmentally friendly method avoids the use of xylene.

Procedure:

-

Mix o-phenylenediamine and acid in a reaction kettle.

-

Stir and remove water under reduced pressure.

-

Add urea and heat to 120-180 °C for 2-8 hours.

-

After the reaction, add water and adjust the pH to 7-8 with a 30% sodium hydroxide solution to precipitate the product.

-

Filter, wash, and dry the solid under reduced pressure to yield this compound[4].

Spectroscopic Analysis

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between the enol and keto forms.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, acetone-d6) to investigate the solvent effect on the tautomeric equilibrium.

-

Data Acquisition: Acquire 1H and 13C NMR spectra. In cases of rapid interconversion between tautomers on the NMR timescale, averaged signals will be observed.

-

Data Analysis: The positions of the N-H and O-H protons, as well as the chemical shifts of the aromatic carbons, can provide evidence for the predominant tautomeric form. For instance, the absence of certain proton signals might suggest a proton exchange process due to tautomerization[5]. In some instances, variable temperature NMR studies can be employed to slow down the interconversion and observe distinct signals for each tautomer.

3.2.2 UV/Vis Spectroscopy

The electronic absorption spectra of the enol and keto forms of this compound are distinct. The keto form typically absorbs at a longer wavelength compared to the enol form.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., ethanol, acetonitrile, water).

-

Data Acquisition: Record the UV/Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The position and intensity of the absorption maxima can be used to infer the predominant tautomeric form in each solvent. A shift in the absorption maximum to a longer wavelength (bathochromic shift) with increasing solvent polarity often indicates a stabilization of the more polar keto tautomer.

Computational Analysis

Quantum mechanical calculations are invaluable for complementing experimental data and providing a deeper understanding of the tautomeric equilibrium.

Methodology:

-

Structure Optimization: Build the 3D structures of the enol and keto tautomers of this compound.

-

Energy Calculations: Perform geometry optimization and frequency calculations using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-311G**) or semi-empirical methods (AM1, PM3)[1][2][6].

-

Solvent Effects: Incorporate the effect of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM)[6].

-

Data Analysis: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities and predict the tautomeric equilibrium constant (KT).

Visualizing Tautomerism and Experimental Workflows

Tautomeric Equilibrium of this compound

Caption: Prototropic tautomerism in this compound.

General Workflow for Studying Tautomerism

Caption: Workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is a complex phenomenon significantly modulated by the solvent environment. A multi-faceted approach combining synthesis, spectroscopic analysis (NMR and UV/Vis), and computational modeling is essential for a thorough understanding of the tautomeric equilibrium. The insights gained from such studies are paramount for medicinal chemists and drug development professionals in optimizing the properties and efficacy of this compound-based compounds. This guide provides the foundational knowledge and experimental frameworks necessary to investigate and comprehend the solvent-dependent tautomerism of this important heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. CN102775355A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Hydroxybenzimidazole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many variations, 2-hydroxybenzimidazole and its derivatives have emerged as a class of compounds with a broad spectrum of biological activities. Their potential as therapeutic agents has been explored in various domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action include the disruption of microtubule dynamics, inhibition of key signaling pathways like Epidermal Growth Factor Receptor (EGFR) and Hedgehog signaling, and induction of apoptosis.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | 0.39 (µg/mL) | [1] |

| Huh7 (Liver) | 0.32 (µg/mL) | [1] | |

| Benzimidazole-triazole hybrid | HCT-116 (Colon) | 3.87 | [1] |

| HepG2 (Liver) | - | [1] | |

| MCF-7 (Breast) | - | [1] | |

| HeLa (Cervical) | 8.34 | [1] | |

| 1,2,4-triazole benzimidazole | A549 (Lung) | 4.56 | [2] |

| Benzimidazole-based carboxamide derivatives | SK-Mel-28 (Skin) | 2.55 - 17.89 | [2] |

| Alkylsulfonyl 1H-benzo[d]imidazole derivatives | MCF-7 (Breast) | 4.7 - 10.9 | [2] |

| Benzimidazole derivative NI-11 | A549 (Lung) | 2.90 | [3] |

| MCF-7 (Breast) | 7.17 | [3] | |

| Benzimidazole derivative NI-18 | A549 (Lung) | 2.33 | [3] |

| MCF-7 (Breast) | 6.10 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a further 24-72 hours.

-

MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Microtubule Disruption: A significant mechanism of action for many benzimidazole derivatives is the disruption of microtubule polymerization. By binding to β-tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][7][8][9]

Caption: Microtubule disruption by this compound derivatives.

EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation, and its overactivation is common in many cancers. Certain benzimidazole derivatives act as EGFR inhibitors, blocking downstream signaling pathways and thereby inhibiting cancer cell growth.[1][10][11]

Caption: Inhibition of the EGFR signaling pathway.

Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of several cancers. Some benzimidazole derivatives have been shown to inhibit this pathway by targeting the Smoothened (SMO) receptor.[12]

Caption: Inhibition of the Hedgehog signaling pathway.

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial potency of a compound. The table below summarizes the MIC values of selected this compound derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Benzimidazole derivative 11d | S. aureus | 2 | [13] |

| B. subtilis | 2 | [13] | |

| E. coli | 16 | [13] | |

| P. aeruginosa | 8 | [13] | |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide 28 | A. niger | 3.12 | [14] |

| Benzimidazole derivative 25d | E. coli (tolC-mutant) | 0.125 | [15] |

| Benzimidazole derivative III | E. coli (tolC-mutant) | 2 | [15] |

| Benzimidazole derivative 26 | E. faecalis | 12.5 | [16] |

| C. albicans | 16 | [16] | |

| C. parapsilosis | 16 | [16] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][17][18][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for Broth Microdilution Assay.

Antiviral Activity

Several this compound derivatives have been investigated for their antiviral properties against a range of viruses, including enteroviruses and Lassa virus. The mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes or processes.[14][20][21]

Quantitative Antiviral Data

The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) are common metrics used to quantify the antiviral activity of a compound.

| Compound/Derivative | Virus | Cell Line | EC50/IC50 (nM) | Reference |

| Benzimidazole derivative | Enterovirus (Coxsackie) | - | 1.76 (µg/mL) | [14] |

| Benzimidazole derivative | Enterovirus (Coxsackie) | - | 1.08 (µg/mL) | [14] |

| Benzimidazole derivative 7d-Z | Lassa virus pseudovirus | - | - | [21] |

| Benzimidazole derivative 7h-Z | Lassa virus pseudovirus | - | 7.58 | [21] |

| Benzimidazole derivative 13c | Lassa virus pseudovirus | - | 15.47 | [21] |

| Benzimidazole derivative 13d | Lassa virus pseudovirus | - | - | [21] |

| Benzimidazole derivative 13f | Lassa virus pseudovirus | - | - | [21] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[7][12][22][23]

Principle: A viral plaque is a clear zone of cell death (lysis) in a monolayer of infected cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number of plaques formed.

Procedure:

-

Cell Seeding: Seed a susceptible host cell line in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the virus stock.

-

Compound Treatment: Pre-incubate the virus dilutions with various concentrations of the this compound derivative for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-5 days until visible plaques are formed in the virus control wells.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Caption: Workflow for Plaque Reduction Assay.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes is a measure of their anti-inflammatory potential.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Benzimidazole derivative 4a | COX-2 | 0.23 | [24] |

| Benzimidazole derivative 4b | COX-2 | 0.27 | [24] |

| Benzimidazole derivative 5 | COX-2 | 0.24 | [24] |

| Benzimidazole derivative 6 | COX-2 | 0.13 | [24] |

| Benzimidazole derivative 9 | COX-2 | 0.15 | [24] |

| Benzimidazole derivative 5u | COX-2 | 1.79 | [25] |

| Benzimidazole derivative 5s | COX-2 | 2.51 | [25] |

| Benzimidazole derivative 5r | COX-2 | - | [25] |

| Benzimidazole derivative 5t | COX-2 | - | [25] |

Experimental Protocol: COX Inhibition Assay

The cyclooxygenase (COX) inhibition assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]

Principle: COX enzymes convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The assay measures the production of a specific prostaglandin (e.g., PGE2) in the presence and absence of the test compound.

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the enzyme with various concentrations of the this compound derivative for a specific period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time.

-

Prostaglandin Quantification: Quantify the amount of prostaglandin produced (e.g., PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme activity.

Signaling Pathway in Anti-inflammatory Activity

NF-κB Signaling Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Some benzimidazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical studies against cancer, microbial and viral infections, and inflammation underscores their potential for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating the design and execution of experiments aimed at elucidating the full therapeutic potential of these remarkable molecules. Further investigation into their structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. Not all benzimidazole derivatives are microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Command Line | Graphviz [graphviz.org]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Newline in node label in dot (graphviz) language - Stack Overflow [stackoverflow.com]

- 16. stackoverflow.com [stackoverflow.com]

- 17. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 18. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stackoverflow.com [stackoverflow.com]

- 20. Using graphviz's "dot" to arrange a Nuke node graph · GitHub [gist.github.com]

- 21. Attributes | Graphviz [graphviz.org]

- 22. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. DOT Language | Graphviz [graphviz.org]

- 25. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxybenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Hydroxybenzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry. By detailing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, this document serves as a crucial resource for the identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of this compound. The following sections detail the ¹H and ¹³C NMR spectral data in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by signals in the aromatic and downfield regions, corresponding to the protons of the benzimidazole (B57391) core.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 10.65 | Broad Singlet | 2H |

| C4-H, C5-H, C6-H, C7-H | 6.94 - 6.98 | Multiplet | 4H |

Table 1: ¹H NMR Spectroscopic Data of this compound in DMSO-d₆.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~154 |

| C3a, C7a | ~130 |

| C4, C7 | ~114 |

| C5, C6 | ~121 |

Table 2: Approximate ¹³C NMR Chemical Shifts for this compound. Note: Precise assignments may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3300 | N-H Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretching | Medium |

| 1700 - 1650 | C=O Stretching (Amide I) | Strong |

| 1620 - 1580 | C=C Stretching (Aromatic) | Medium |

| 1470 - 1350 | C-H Bending | Medium |

| 750 - 700 | C-H Out-of-plane Bending | Strong |

Table 3: Characteristic FT-IR Absorption Bands for this compound.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the solvent and the pH of the medium. The benzimidazole ring system acts as a chromophore, leading to distinct absorption peaks in the UV region.[3]

| Solvent | λmax (nm) |

| Methanol | ~275, ~282 |

| Ethanol | ~276, ~283 |

| Dichloromethane | ~278, ~285 |

Table 4: Typical UV-Vis Absorption Maxima of this compound in Various Solvents. Note: The exact λmax can vary with concentration and solvent purity.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the exterior with a lint-free tissue before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle to create a fine, homogeneous powder.

-

Compress the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared spectrophotometer.

-

Data Acquisition Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU (typically in the µg/mL range).

Instrumentation and Data Acquisition:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample solution as a reference.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-Hydroxybenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular conformation, and the experimental protocols used for its structural determination, offering valuable insights for researchers in drug design and materials engineering.

Introduction

This compound (C₇H₆N₂O) is a bicyclic aromatic compound consisting of a fused benzene (B151609) and imidazole (B134444) ring, with a hydroxyl group attached to the C2 position of the imidazole moiety. It exists in tautomeric equilibrium with its keto form, 1,3-dihydro-2H-benzimidazol-2-one. This tautomerism is a critical factor in its chemical reactivity and biological activity, influencing its role as a versatile scaffold in the synthesis of a wide range of pharmaceutical agents. In the solid state, the keto form, 1,3-dihydro-2H-benzimidazol-2-one, is the predominantly observed tautomer.

This guide focuses on the crystal structure of a cocrystal of 1,3-dihydro-2H-benzimidazol-2-one with 2,5-dihydroxy-1,4-benzoquinone (B104904), as detailed in the Crystallography Open Database (COD) entry 7241094. Analysis of this cocrystal provides precise data on the molecular dimensions and intermolecular interactions of the this compound moiety in a crystalline environment.

Experimental Protocols

The data presented in this guide is derived from single-crystal X-ray diffraction analysis of a cocrystal of 1,3-dihydro-2H-benzimidazol-2-one and 2,5-dihydroxy-1,4-benzoquinone.

Synthesis and Crystallization

Single crystals of the cocrystal were obtained by the slow evaporation of a solution containing equimolar amounts of 1,3-dihydro-2H-benzimidazol-2-one and 2,5-dihydroxy-1,4-benzoquinone in a suitable organic solvent.

Workflow for Cocrystal Synthesis and Data Collection:

Caption: Experimental workflow for cocrystal synthesis and X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer equipped with a monochromatic X-ray source. Intensity data were collected at a controlled temperature. The collected data were processed, and the structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystal Structure and Molecular Geometry

The crystal structure analysis confirms the presence of the 1,3-dihydro-2H-benzimidazol-2-one tautomer. The crystallographic data for the cocrystal (COD ID: 7241094) are summarized in the table below.

Crystallographic Data

| Parameter | Value |

| Formula | C₁₃H₉ClN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 8.4411(4) |

| b (Å) | 5.1189(2) |

| c (Å) | 29.3512(15) |

| α (°) | 90 |

| β (°) | 97.436(4) |

| γ (°) | 90 |

| Volume (ų) | 1258.42(10) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | MoKα (λ = 0.71070 Å) |

Molecular Geometry of the 1,3-dihydro-2H-benzimidazol-2-one Moiety

The benzimidazole (B57391) ring system is essentially planar. The molecular geometry is characterized by the bond lengths, bond angles, and torsion angles within the 1,3-dihydro-2H-benzimidazol-2-one molecule.

Logical Relationship of Structural Analysis:

Caption: Logical flow from crystal to molecular geometry determination.

Selected Bond Lengths

| Bond | Length (Å) |

| C2-O1 | 1.221(3) |

| N1-C2 | 1.378(3) |

| N3-C2 | 1.373(3) |

| N1-C7A | 1.389(3) |

| N3-C3A | 1.391(3) |

| C3A-C4 | 1.383(4) |

| C4-C5 | 1.384(4) |

| C5-C6 | 1.386(4) |

| C6-C7 | 1.382(4) |

| C7-C7A | 1.389(3) |

| C7A-C3A | 1.392(3) |

Selected Bond Angles

| Atoms | Angle (°) |

| O1-C2-N1 | 126.3(2) |

| O1-C2-N3 | 126.9(2) |

| N3-C2-N1 | 106.8(2) |

| C2-N1-C7A | 110.1(2) |

| C2-N3-C3A | 110.1(2) |

| N3-C3A-C7A | 106.5(2) |

| N1-C7A-C3A | 106.5(2) |

| C4-C3A-C7A | 133.0(2) |

| C5-C4-C3A | 118.8(3) |

| C6-C5-C4 | 120.5(3) |

| C7-C6-C5 | 120.5(3) |

| C6-C7-C7A | 118.8(3) |

| C7-C7A-C3A | 133.0(2) |

Selected Torsion Angles

| Atoms | Angle (°) |

| C7A-N1-C2-N3 | 0.1(2) |

| C3A-N3-C2-N1 | -0.1(2) |

| C2-N1-C7A-C3A | -0.1(2) |

| C2-N3-C3A-C7A | 0.1(2) |

| N1-C7A-C3A-N3 | 0.0(2) |

Note: The atom numbering corresponds to the crystallographic data from COD entry 7241094.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure and molecular geometry of this compound, existing as its 1,3-dihydro-2H-benzimidazol-2-one tautomer in the solid state within a cocrystal. The presented quantitative data, including unit cell parameters, bond lengths, bond angles, and torsion angles, offer a precise geometric description of the molecule. The detailed experimental workflow provides a clear methodology for the structural determination. This information is crucial for computational modeling, understanding intermolecular interactions, and guiding the design of new this compound derivatives with tailored properties for pharmaceutical and material science applications.

2-Hydroxybenzimidazole: A Technical Guide to Aqueous Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and acid dissociation constant (pKa) of 2-Hydroxybenzimidazole. This document summarizes key quantitative data, presents detailed experimental protocols for the determination of these properties, and includes a visualization of its chemical synthesis workflow.

Core Physicochemical Properties

This compound, also known as 2-benzimidazolinone, is a heterocyclic organic compound with a molecular formula of C₇H₆N₂O. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Understanding its solubility and pKa is fundamental for its application in drug design, formulation development, and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize the reported aqueous solubility and pKa values for this compound.

Table 1: Aqueous Solubility of this compound

| Parameter | Value | Conditions | Source |

| Aqueous Solubility | 0.543 g/L | Not specified | [1][2] |

| Qualitative Solubility | Insoluble | In water | [2][3] |

| Qualitative Solubility | Sparingly Soluble | In water | [1] |

| Other Solubilities | Slightly Soluble | DMSO, Methanol (with heating) | [4] |

| Other Solubilities | Readily Soluble | Polar organic solvents (e.g., ethanol, acetone) | [1] |

Table 2: Acid Dissociation Constant (pKa) of this compound

| Parameter | Value | Method | Source |

| pKa (Predicted) | 11.95 ± 0.10 | Computational | [1][2] |

Experimental Protocols

Detailed methodologies for determining the aqueous solubility and pKa of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials containing purified water (or a relevant aqueous buffer). The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is achieved.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Carefully collect the supernatant. To ensure complete removal of solid particles, the supernatant should be filtered through a 0.45 µm filter or centrifuged at high speed.[7][8]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][9][10]

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa

The pKa of this compound can be determined using several instrumental methods. Potentiometric titration and UV-Vis spectrophotometry are two common and accessible techniques.

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte. The pKa is determined from the inflection point of the resulting pH titration curve.[11][12]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and then dilute with water to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution should be kept constant by adding a background electrolyte like 0.15 M KCl.[11]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration Process: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[13]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or as the pH at the half-equivalence point. Alternatively, the inflection point can be found by plotting the first or second derivative of the titration curve.[13]

Principle: This method relies on the difference in the ultraviolet absorbance spectra of the ionized and un-ionized forms of the compound. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be calculated.[14][15]

Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 13) solutions to determine the wavelengths of maximum absorbance for the protonated and deprotonated species, respectively. Identify an analytical wavelength where the difference in absorbance between the two forms is significant.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Sample Measurement: Prepare solutions of this compound of the same concentration in each of the buffer solutions. Measure the absorbance of each solution at the selected analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. A sigmoidal curve will be generated, and the pKa corresponds to the pH at the inflection point of this curve.[16] The pKa can also be calculated using the Henderson-Hasselbalch equation at various points along the curve.[15]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common laboratory-scale synthesis method for this compound from o-phenylenediamine (B120857) and urea.

Caption: Synthesis of this compound.

This guide provides foundational knowledge on the solubility and pKa of this compound, critical for its effective use in research and development. The provided experimental protocols can be adapted to specific laboratory conditions and analytical capabilities.

References

- 1. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]

- 3. Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. ijirss.com [ijirss.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Virtual Labs [mas-iiith.vlabs.ac.in]

- 15. ijper.org [ijper.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Hydroxybenzimidazole (also known as benzimidazolone). Due to the limited availability of specific experimental data for this compound, this document also draws upon data from structurally related compounds to infer its thermal behavior.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its inherent stability is a key factor in its application, particularly in drug development, where thermal stability can influence shelf-life, formulation strategies, and degradation pathways. Understanding the thermal properties of this compound is therefore of significant importance for its effective and safe utilization. The compound is known to be stable under normal temperatures and pressures and possesses a high melting point of over 300 °C, indicating substantial thermal resilience. However, upon heating to decomposition, it is reported to emit toxic vapors of nitrogen oxides (NOx).

Thermal Analysis Data

| Compound/Material | Technique | Key Findings | Reference |

| Benzimidazolone-based wholly aromatic polyketones | TGA/DTG | High thermal stability with degradation activation energies of 260.33 kJ mol⁻¹ (Flynn–Wall–Ozawa method) and 282.57 kJ mol⁻¹ (Kissinger method). | [1][2] |

| Benzimidazole-2-thione | Pyrolysis | At 950°C, decomposes to yield benzimidazole (B57391) (62.5%) and 2-cyanoaniline (7.5%), suggesting the loss of the C2-substituent is a primary decomposition step. | [3] |

| Polybenzimidazole (PBI) | TGA | Generally exhibits high thermal stability, which is a key property for its use in high-temperature applications. The specific decomposition temperature varies with the polymer structure and atmosphere. |

Note: The data presented above is for structurally related compounds and should be used as a general indicator of the high thermal stability expected for the benzimidazole core structure. Experimental determination of the specific thermal decomposition profile of this compound is recommended for any application where this is a critical parameter.

Experimental Protocols for Thermal Analysis

While specific published protocols for this compound are scarce, the following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for characterizing the thermal properties of solid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation. An oxidative atmosphere (e.g., air or oxygen) can be used to study thermo-oxidative decomposition. The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include:

-

Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.

-

Peak decomposition temperature (Tpeak): The temperature at which the rate of weight loss is maximum, determined from the derivative of the TGA curve (DTG curve).

-

Percentage of weight loss: The amount of mass lost at different temperature ranges, corresponding to specific decomposition steps.

-

Residual mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and heat of fusion of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow rate.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., from ambient to 350 °C or higher, if the instrument allows).

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic events are observed as peaks. For this compound, the primary event of interest would be the endothermic peak corresponding to its melting. The peak temperature and the area under the peak (enthalpy of fusion) are determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Proposed Decomposition Pathway

Based on the pyrolysis studies of related benzimidazole derivatives, a plausible thermal decomposition pathway for this compound can be proposed. The primary fragmentation is likely to involve the cleavage of the imidazole (B134444) ring.

Disclaimer: This proposed pathway is hypothetical and based on the decomposition of similar structures. Experimental validation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is required to elucidate the actual decomposition mechanism and products.

Conclusion

This compound is a thermally stable compound, a characteristic that is beneficial for its applications in pharmaceuticals and materials science. While specific quantitative data on its thermal decomposition is limited, analysis of related compounds suggests a high decomposition temperature. The provided experimental protocols offer a standard approach for the detailed characterization of its thermal properties. The proposed decomposition pathway serves as a theoretical framework that can guide further experimental investigation. For critical applications, it is imperative to conduct specific thermal analysis to obtain precise data for this compound.

References

The Genesis of a Heterocycle: A Technical Guide to the Historical Discovery and First Synthesis of 2-Hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and the first recorded synthesis of 2-hydroxybenzimidazole, a pivotal heterocyclic compound. It further presents a detailed protocol for a common modern synthesis, providing a comparative perspective on the evolution of synthetic methodologies. All quantitative data is summarized for clarity, and key processes are visualized to facilitate a deeper understanding of the chemical transformations.

Historical Discovery: Unveiling Benzimidazol-2-one (B1210169)

The journey to this compound begins with the exploration of the broader benzimidazole (B57391) scaffold in the late 19th century. Early investigations by chemists such as Hoebrecker in 1872 and Ladenburg in 1875 laid the groundwork for understanding this important class of heterocyclic compounds.

The first documented synthesis of the compound we now know as this compound was achieved in 1879 by Rudolph.[1] It is crucial to note that this initial discovery was of its tautomeric form, benzimidazol-2-one. At the time, the compound was named "o-phenylene urea." The historical literature primarily refers to the keto form, with the understanding of its tautomerism to the enol form, this compound, developing later.

Rudolph's pioneering work involved the thermal decomposition of o-aminophenylurethane. By heating this precursor above its melting point, he induced an intramolecular cyclization to yield benzimidazol-2-one.[1] This discovery marked the first entry of this significant heterocyclic core into the chemical literature.

The First Synthesis: Rudolph's Thermal Cyclization (1879)

Experimental Protocol

The method reported by Rudolph involved heating o-aminophenylurethane above its melting point.[1] This process drives the elimination of ethanol (B145695) and facilitates the intramolecular cyclization to form the benzimidazol-2-one ring system.

Reaction Scheme:

Due to the age of the original publication, specific quantitative data such as reaction yield and precise melting point from Rudolph's initial experiment are not available in the reviewed contemporary literature.

A Modern Approach: Synthesis from o-Phenylenediamine (B120857) and Urea

The most common, efficient, and scalable modern synthesis of this compound (as benzimidazol-2-one) involves the condensation of o-phenylenediamine with urea. This method offers high yields and purity, making it a staple in both academic and industrial settings.

Experimental Protocol

The following protocol is a representative example of the modern synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Urea

-

Hydrochloric Acid

-

Xylene

-

Sodium Hydroxide (B78521)

-

Water

Procedure:

-

In a suitable reaction flask, charge o-phenylenediamine, hydrochloric acid, urea, and xylene.

-

Heat the reaction mixture to 140-150°C for approximately 5 hours, during which water is distilled off.

-

In a separate flask, prepare a solution of sodium hydroxide in water.

-

After the initial reaction is complete, transfer the reaction product to the sodium hydroxide solution.

-

Stir the resulting mixture at 80°C for 15 hours.

-

Filter the hot mixture and allow the filtrate to cool, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash the filter cake with water.

-

Dry the product to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for both the historical and a representative modern synthesis of this compound.

| Parameter | First Synthesis (Rudolph, 1879) | Modern Synthesis (from o-Phenylenediamine and Urea) |

| Starting Material | o-Aminophenylurethane | o-Phenylenediamine, Urea |

| Key Reagents | - | Hydrochloric Acid, Sodium Hydroxide |

| Solvent | None (neat reaction) | Xylene, Water |

| Temperature | Above melting point of starting material | 140-150°C, then 80°C |

| Reaction Time | Not specified | 5 hours, then 15 hours |

| Yield | Not specified in available literature | ~67% |

| Melting Point | Not specified in available literature | 316-317°C |

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations involved in the modern synthesis of this compound.

References

Methodological & Application

Step-by-step synthesis protocol for 2-Hydroxybenzimidazole from o-phenylenediamine and urea

Application Note

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Hydroxybenzimidazole from the reaction of o-phenylenediamine (B120857) and urea (B33335). This well-established method offers a reliable route to a key building block used in the development of various pharmaceutical agents, including antifungal, anti-inflammatory, and antihypertensive drugs. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as benzimidazolone, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its core structure is a versatile scaffold for the synthesis of a wide range of biologically active molecules. The synthesis from o-phenylenediamine and urea is a common and cost-effective method. The reaction proceeds via a condensation reaction followed by an intramolecular cyclization to form the stable benzimidazole (B57391) ring system. This document outlines a detailed experimental procedure, including reaction setup, purification, and characterization data.

Reaction Scheme

o-phenylenediamine + Urea → this compound + 2NH₃

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from o-phenylenediamine and urea, based on reported experimental findings.

| Parameter | Value | Reference |

| Reactants | ||

| o-Phenylenediamine | 1.0 molar equivalent | [1][2] |

| Urea | 1.0 - 1.2 molar equivalents | [1][2][3] |

| Hydrochloric Acid (optional catalyst) | 0.8 - 1.0 molar equivalent | [1][2] |

| Reaction Conditions | ||

| Temperature | 120 - 180 °C | [2][3] |

| Reaction Time | 2 - 8 hours | [2] |

| Product Characterization | ||

| Yield | 66.6% - 86.5% | [1][2] |

| Melting Point | 316 - 317 °C | [1] |

| Purity (by HPLC) | > 99% | [2] |

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials:

-

o-Phenylenediamine

-

Urea

-

Hydrochloric acid (36-38%) (optional)

-

Sodium hydroxide (B78521)

-

Deionized water

-

Ethanol (for recrystallization)

-

Activated carbon (optional)

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle or oil bath with a magnetic stirrer

-

Thermometer or temperature probe

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Melting point apparatus

-

High-performance liquid chromatography (HPLC) system (for purity analysis)

Procedure:

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine and urea.

-

For the acid-catalyzed method, slowly add hydrochloric acid to the mixture of o-phenylenediamine while stirring.[2] This step is exothermic and should be performed with caution.

-

Alternatively, the reaction can be carried out without acid, sometimes in a solvent like xylene or water under pressure.[1][4]

2. Reaction:

-

Heat the reaction mixture to 140-150 °C using a heating mantle or an oil bath.[1][2]

-

Maintain this temperature and continue stirring for 4-5 hours.[1][2] During the reaction, ammonia (B1221849) gas will be evolved. The reaction should be carried out in a well-ventilated fume hood.

3. Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add water to the reaction flask to dissolve the crude product.[2]

-

Neutralize the solution by adding a 30% sodium hydroxide solution until the pH reaches 7-8.[2] This will precipitate the this compound.

-

Stir the mixture at 80 °C for an extended period (e.g., 15 hours) to ensure complete reaction and precipitation.[1]

-

Filter the hot solution to remove any insoluble impurities.[1]

4. Purification:

-

Allow the filtrate to cool to room temperature, which will cause the this compound to precipitate as a solid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any remaining impurities.[1][2]

-

For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, add activated carbon to decolorize if necessary, filter the hot solution, and allow it to cool slowly to form crystals.

5. Drying and Characterization:

-

Dry the purified product under reduced pressure or in a desiccator.

-

Determine the yield of the final product.

-

Characterize the synthesized this compound by measuring its melting point and analyzing its purity using HPLC.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

o-Phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction evolves ammonia gas, which is corrosive and has a strong odor. The entire procedure should be performed in a well-ventilated fume hood.

-

Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

-

Use caution when heating the reaction mixture to high temperatures.

References

- 1. prepchem.com [prepchem.com]